Superior pKa Modulation Achieved Through Synergistic 4-Methoxy/5-Trifluoromethyl Substitution
The predicted pKa of 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine is 5.58±0.24 . This value lies between the strongly basic 4-methoxypyridin-2-amine (pKa 7.79±0.11) and the weakly basic 5-(trifluoromethyl)pyridin-2-amine (pKa 4.55±0.13) . This intermediate pKa is achieved by the opposing electronic effects of the electron-donating methoxy and electron-withdrawing trifluoromethyl groups, offering a tunable protonation state that can be advantageous for optimizing target engagement and membrane permeability in lead optimization campaigns.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 5.58±0.24 (Predicted) |
| Comparator Or Baseline | 4-Methoxypyridin-2-amine (pKa 7.79±0.11) and 5-(Trifluoromethyl)pyridin-2-amine (pKa 4.55±0.13) |
| Quantified Difference | +1.03 units more basic than the trifluoromethyl-only analog; -2.21 units less basic than the methoxy-only analog |
| Conditions | Predicted values using ACD/Labs Percepta or similar software. |
Why This Matters
The compound's unique pKa profile offers a middle ground that is often ideal for balancing potency (requiring a basic center) and permeability (requiring a neutral species), a critical parameter in drug candidate selection.
